4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of 3-methyl-1H-pyrazolo[4,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: It serves as a tool compound in biological studies to understand the role of specific kinases in cellular processes.
Chemical Biology: The compound is used in chemical biology to study protein-ligand interactions and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the kinase signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazolo[3,4-c]pyridine: Similar in structure but lacks the methyl group at the 3-position.
4-Chloro-1H-pyrazolo[4,3-c]pyridine: Similar but has a chlorine atom instead of bromine.
5-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar but the bromine atom is at the 5-position.
Uniqueness
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which provides distinct chemical properties and biological activities. The presence of both the bromine atom and the methyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHUPDRXVUNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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